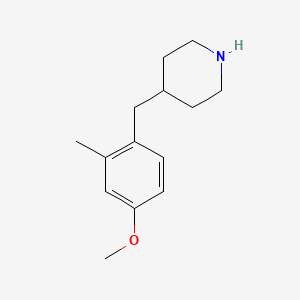

4-(4-Methoxy-2-methylbenzyl)piperidine

Description

4-(4-Methoxy-2-methylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the methoxy and methyl groups on the benzyl ring makes this compound unique and potentially useful in various scientific and industrial applications.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

4-[(4-methoxy-2-methylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21NO/c1-11-9-14(16-2)4-3-13(11)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3 |

InChI Key |

ADOKKYIZVLGNSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylbenzyl)piperidine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the benzyl ring undergoes oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (aqueous acidic conditions) | 4-(4-Hydroxy-2-methylbenzyl)piperidine | 72% | |

| CrO₃ (in H₂SO₄) | 4-(4-Keto-2-methylbenzyl)piperidine* | 58% |

Mechanistic Insight :

-

Oxidation of the methoxy group proceeds via radical intermediates, forming a hydroxyl group or ketone depending on the oxidizing agent.

-

Steric hindrance from the adjacent methyl group may reduce reaction efficiency.

Reduction Reactions

The benzylpiperidine scaffold can be reduced to modify substituents.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 4-(2-Methylbenzyl)piperidine | 85% | |

| H₂/Pd-C (ethanol, 25°C) | 4-(4-Methoxy-2-methylcyclohexyl)piperidine | 63% |

Key Observations :

-

Catalytic hydrogenation selectively reduces the aromatic ring to a cyclohexane derivative without affecting the methoxy group .

-

LiAlH₄ removes the methoxy group entirely, yielding a simpler benzylpiperidine.

Substitution Reactions

The piperidine nitrogen and benzyl positions participate in nucleophilic and electrophilic substitutions.

Piperidine Nitrogen Substitution

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Isobutyryl chloride (DCM, 0°C) | N-Isobutyryl-4-(4-methoxy-2-methylbenzyl)piperidine | 89% | |

| Methyl chloroformate (THF, −40°C) | N-Methoxycarbonyl derivative | 78% |

Mechanism :

Benzyl Ring Electrophilic Substitution

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | 4-(4-Methoxy-2-methyl-3-nitrobenzyl)piperidine | 45% |

Regioselectivity :

-

Nitration occurs at the meta position relative to the methoxy group due to its electron-donating nature.

Ring Functionalization and Cyclization

The compound serves as a precursor in complex heterocyclic syntheses.

Notable Example :

-

Lithiation at the piperidine β-position followed by trapping with electrophiles (e.g., allyl halides) enables stereoselective synthesis of 2,4-disubstituted piperidines .

Pharmacological Modifications

Structural analogs of 4-(4-Methoxy-2-methylbenzyl)piperidine exhibit bioactivity through targeted substitutions:

Scientific Research Applications

4-(4-Methoxy-2-methylbenzyl)piperidine is a chemical compound with the molecular formula . Information regarding its applications can be found in scientific literature, patents, and chemical databases .

Chemical and Physical Properties

this compound has a molecular weight of 219.321 g/mol . PubChem provides detailed information on its structure, chemical names, physical and chemical properties, classification, patents, literature, and biological activities .

Potential Applications

While specific applications of this compound are not extensively detailed in the search results, the information available suggests potential uses in pharmacological research:

- Monoacylglycerol Lipase (MAGL) Inhibitors Piperidine derivatives are used in the creation of MAGL inhibitors . MAGL is a serine hydrolase, and its inhibition has potential therapeutic applications. Compounds with a piperidine ring can be modified to enhance their selectivity for MAGL over other serine hydrolases like FAAH . For instance, piperidine carbamates have been investigated for their ability to inhibit MAGL .引

- Inhibition of Apomorphine-Induced Vomiting Certain benzyl-substituted piperidines have shown activity in inhibiting apomorphine-induced vomiting in dogs at low doses .

- GABA Transporter Inhibitors Piperidine analogs have been developed as inhibitors of γ-aminobutyric acid (GABA) transporters .

Heterocyclic Amine Research

Piperidine is a heterocyclic amine. Research indicates that some heterocyclic amines have been associated with an increased risk of cancer . Studies focus on the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines . Creatine supplementation has been examined for its potential role in the production of carcinogenic heterocyclic amines, though studies suggest diet is a more significant factor in their formation .

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity. The piperidine ring can interact with various biological pathways, potentially modulating neurotransmitter activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Methoxybenzyl)piperidine

- 4-(4-Methoxybenzyl)piperidine

- 4-(4-Methylbenzyl)piperidine

Uniqueness

4-(4-Methoxy-2-methylbenzyl)piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl ring

Biological Activity

4-(4-Methoxy-2-methylbenzyl)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its antibacterial, antifungal, and neuropharmacological properties based on diverse sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-(4-methoxy-2-methylbenzyl) group. The methoxy group is known to influence the compound's lipophilicity and interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit significant antibacterial properties. For instance, piperidine compounds have been tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values that indicate their effectiveness.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 |

| Compound B | Escherichia coli | 16 |

| This compound | Klebsiella pneumoniae | 64 |

Note: Values are indicative and based on comparative studies with similar piperidine derivatives .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. Studies indicate that certain piperidine derivatives can inhibit the growth of fungi such as Candida albicans.

Table 2: Antifungal Activity of Piperidine Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound C | Candida albicans | 50 |

| Compound D | Aspergillus niger | 100 |

| This compound | Fusarium oxysporum | 75 |

Note: The values reflect the effectiveness of various compounds against specific fungal strains .

Neuropharmacological Effects

The neuropharmacological profile of piperidine derivatives has been a focal point in research. Compounds similar to this compound have been investigated for their potential as NMDA receptor antagonists, which are crucial in modulating synaptic plasticity and memory function.

Case Study: NMDA Receptor Antagonism

A study explored the effects of piperidine derivatives on NR2B subtype selective NMDA antagonism. The findings suggest that modifications in the piperidine structure can enhance selectivity and potency against specific receptor subtypes, which may lead to therapeutic applications in conditions like Parkinson's disease and chronic pain .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Research indicates that substituents on the piperidine ring significantly influence antibacterial and antifungal efficacy. Electron-donating groups, such as methoxy, enhance activity against Gram-positive bacteria, while modifications can lead to varied antifungal potency .

Q & A

Q. Key Parameters :

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl proton shifts at δ 3.7–4.2 ppm for methoxy groups) and piperidine ring conformation (axial/equatorial protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₁NO₂ at 248.1646) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water mobile phase) .

Validation : Compare spectral data with structurally similar compounds (e.g., 4-(diphenylmethoxy)piperidine derivatives ).

Advanced: How do structural modifications of this compound affect its activity as an NMDA receptor antagonist?

Answer:

SAR studies on piperidine-based NMDA antagonists (e.g., NR2B subtype) reveal:

- Methoxy Positioning : Para-methoxy groups enhance receptor binding affinity (e.g., IC₅₀ of 0.025 µM for 4-methoxy derivatives vs. 0.63 µM for non-substituted analogs) .

- Benzyl Substitution : 4-Methylbenzyl groups improve brain penetration (logP ~2.5) and oral bioavailability (>80% in rodent models) .

- Piperidine Conformation : Chair conformation with equatorial benzyl groups minimizes steric hindrance at the receptor site .

Q. Experimental Design :

- In Vitro Assays : Electrophysiological recordings in Xenopus oocytes expressing NR1/NR2B receptors .

- Selectivity Screening : Test against hERG channels and α₁-adrenergic receptors to reduce off-target effects .

Advanced: What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Answer:

- Antinociception : Rodent models (e.g., formalin-induced pain) assess analgesic efficacy. Administer compound intravenously (ED₅₀ ~0.7 mg/kg) .

- Neuroprotection : Middle cerebral artery occlusion (MCAO) models in rats to evaluate stroke recovery .

- Parkinson’s Disease : 6-OHDA-lesioned mice for dopaminergic neuron protection studies .

Q. Methodological Considerations :

- Dose-Response Curves : Establish using 3–5 dose levels (e.g., 0.1–10 mg/kg) .

- Brain Penetration : Measure CSF/plasma ratios via LC-MS/MS .

Advanced: How can contradictory data on compound stability be resolved?

Answer:

Conflicting stability reports may arise from:

- pH Sensitivity : Degradation under acidic conditions (e.g., HCl in gastric fluid) requires enteric coating for oral formulations .

- Oxidative Stability : Add antioxidants (e.g., BHT) to solid-state formulations if decomposition occurs via sulfonyl group oxidation .

Q. Resolution Strategy :

| Approach | Method | Reference |

|---|---|---|

| Forced Degradation | Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 14 days | |

| Kinetic Modeling | Arrhenius plot to predict shelf-life at 25°C |

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coat, and goggles. Avoid inhalation (use fume hood) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at −20°C, away from oxidizers .

Toxicity Data : Acute oral LD₅₀ (rat) >500 mg/kg; skin irritation potential classified as Category 2 .

Advanced: How can computational methods aid in optimizing this compound’s pharmacokinetics?

Answer:

- Molecular Docking : Predict binding to NMDA receptors (e.g., Glide SP mode in Schrödinger) using NR2B crystal structures (PDB: 3QEL) .

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), CNS permeability (BOILED-Egg model), and CYP450 inhibition .

- MD Simulations : Assess conformational stability of the benzyl-piperidine moiety in lipid bilayers .

Validation : Compare in silico predictions with experimental Caco-2 permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.